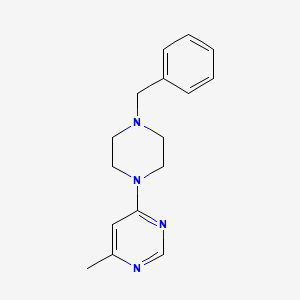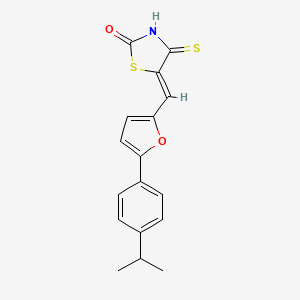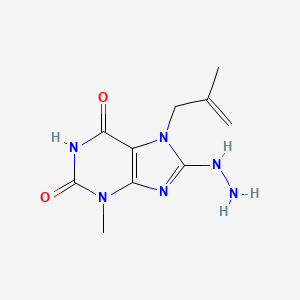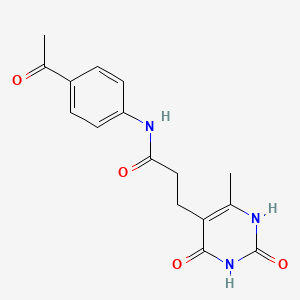
4-(4-benzylpiperazin-1-yl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperazin-1-yl)-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a benzylpiperazine moiety.
Preparation Methods
The synthesis of 4-(4-benzylpiperazin-1-yl)-6-methylpyrimidine typically involves the reaction of 4-benzylpiperazine with 6-methylpyrimidine under specific conditions. One common method involves the use of reductive amination, where the benzylpiperazine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Benzylpiperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-(4-Benzylpiperazin-1-yl)-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-methylpyrimidine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, interfering with their normal function and ultimately leading to cell death .
Comparison with Similar Compounds
4-(4-Benzylpiperazin-1-yl)-6-methylpyrimidine can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)-6-methylpyrimidine: This compound has a similar structure but with a methyl group instead of a benzyl group, leading to different biological activities.
4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14-11-16(18-13-17-14)20-9-7-19(8-10-20)12-15-5-3-2-4-6-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTCXRCNDOQJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B6531256.png)
![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531260.png)
![N-[(2,6-difluorophenyl)methyl]-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531268.png)
![N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531269.png)

![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)
![methyl (2E)-2-{[4-(benzenesulfonyl)butanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6531297.png)
![[(2,4,6-trimethylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B6531300.png)

![{[4-(dimethylamino)phenyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6531313.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)

![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
